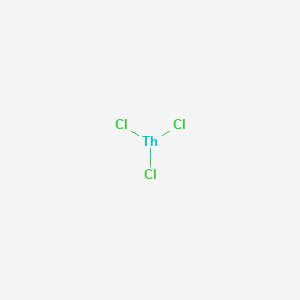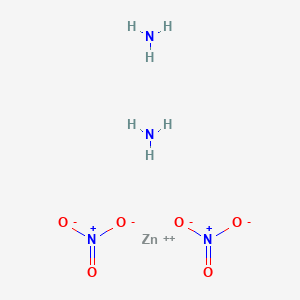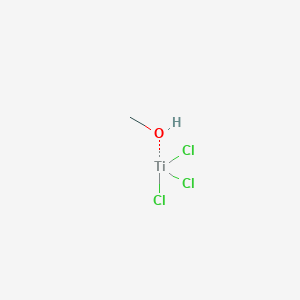
Titanium, trichloromethoxy-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Titanium, trichloromethoxy-, (T-4)- typically involves the reaction of titanium tetrachloride with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{TiCl}_4 + \text{CH}_3\text{OH} \rightarrow \text{Ti(OCH}_3\text{)Cl}_3 + \text{HCl} ]
In industrial settings, the production of this compound may involve more complex procedures to ensure purity and yield. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve the best results .
Analyse Des Réactions Chimiques
Titanium, trichloromethoxy-, (T-4)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2), a widely used material in various industries.
Reduction: Reduction reactions can convert the compound into lower oxidation state titanium compounds.
Substitution: The methoxy group can be substituted with other ligands, leading to the formation of different titanium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Titanium, trichloromethoxy-, (T-4)- has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and medical implants.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, coatings, and as a precursor for other titanium-based compounds .
Mécanisme D'action
The mechanism of action of Titanium, trichloromethoxy-, (T-4)- involves its ability to form stable complexes with various ligands. This property is exploited in catalysis, where the compound facilitates the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination chemistry .
Comparaison Avec Des Composés Similaires
Titanium, trichloromethoxy-, (T-4)- can be compared with other titanium compounds such as titanium tetrachloride (TiCl4), titanium ethoxide (Ti(OEt)4), and titanium isopropoxide (Ti(OiPr)4). These compounds share similar properties but differ in their reactivity and applications:
Titanium Tetrachloride (TiCl4): Highly reactive and used as a precursor for other titanium compounds.
Titanium Ethoxide (Ti(OEt)4): Used in organic synthesis and materials science.
Titanium Isopropoxide (Ti(OiPr)4): Commonly used in the synthesis of titanium dioxide and as a catalyst in organic reactions .
Titanium, trichloromethoxy-, (T-4)- is unique due to its specific reactivity and the ability to form stable complexes with a variety of ligands, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
4015-75-2 |
|---|---|
Formule moléculaire |
CH4Cl3OTi |
Poids moléculaire |
186.26 g/mol |
Nom IUPAC |
methanol;trichlorotitanium |
InChI |
InChI=1S/CH4O.3ClH.Ti/c1-2;;;;/h2H,1H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
JPHXCQIMLXAIFN-UHFFFAOYSA-K |
SMILES canonique |
CO.Cl[Ti](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


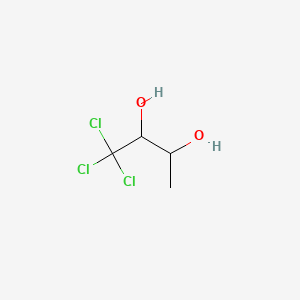
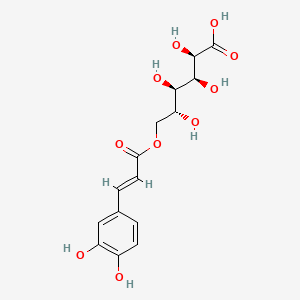
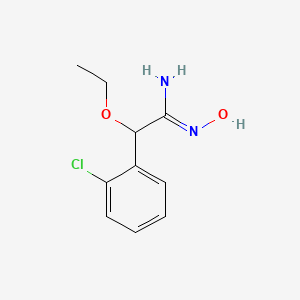
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
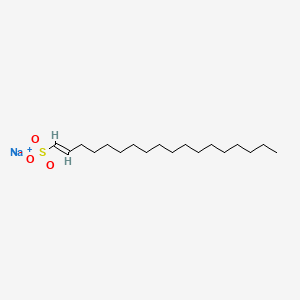
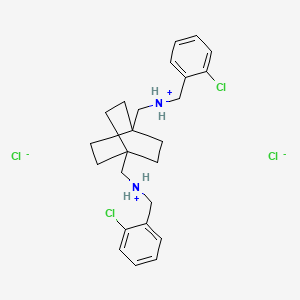
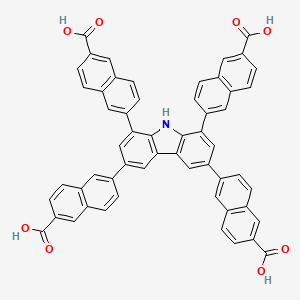
![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)
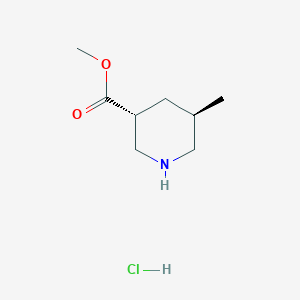
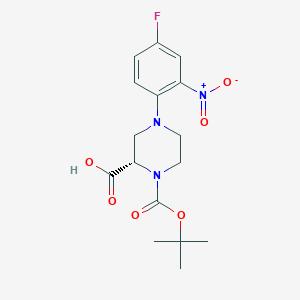
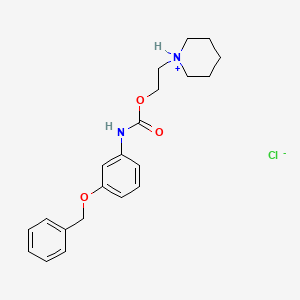
![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)
